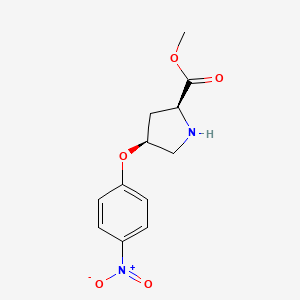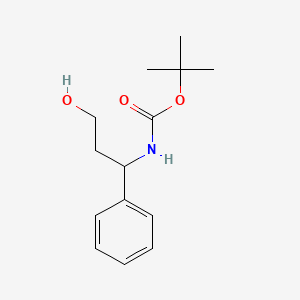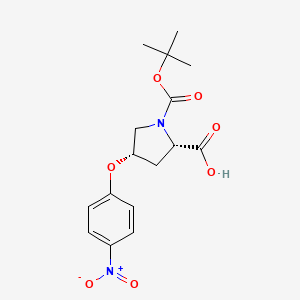
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate
説明
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate, or MNPC, is an organic compound that is used in scientific research for its ability to act as a catalyst in various reactions. It is a chiral compound, meaning that it has two enantiomers, or mirror images, that have different properties. MNPC has been found to be useful in the synthesis of organic compounds and in the study of biochemical and physiological processes.
科学的研究の応用
Atmospheric Occurrence of Nitrophenols
- Nitrated Phenols in the Atmosphere : A review of atmospheric nitrophenols, including their sources, formation processes (both direct emissions and secondary formation), and analytical detection methods (e.g., HPLC, GC-MS) highlights the environmental relevance of nitrophenols. The study discusses the complexity of nitrophenol formation in the atmosphere, indicating the need for further research to fully understand these processes and their environmental impacts (Harrison et al., 2005).
Applications in Material Science
- Xylan Derivatives and Application Potential : This review discusses the chemical modification of xylan into ethers and esters, demonstrating specific applications depending on functional groups, substitution degree, and patterns. It highlights the role of advanced analytical techniques in understanding structure-property relationships and suggests applications of xylan esters in drug delivery and as antimicrobial agents (Petzold-Welcke et al., 2014).
Fluorescent Chemosensors
- Fluorescent Chemosensors Based on Diformylphenol : Reviews the development of chemosensors from 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes. This highlights the high selectivity and sensitivity of DFP-based sensors, emphasizing the potential for modulating sensing capabilities through structural adjustments (Roy, 2021).
Environmental and Health Implications
- Sorption of Phenoxy Herbicides : Reviews experiments on the sorption of phenoxy herbicides (e.g., 2,4-D) to soil and organic matter. The findings suggest that soil organic matter and iron oxides are significant sorbents for these compounds, emphasizing the importance of understanding sorption mechanisms for environmental management (Werner et al., 2012).
特性
IUPAC Name |
methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)11-6-10(7-13-11)19-9-4-2-8(3-5-9)14(16)17/h2-5,10-11,13H,6-7H2,1H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUROSDDZDJRLX-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B3116638.png)






![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)


